3-Bromo-8-methoxy-2-phenylquinolin-4-ol
Description
Overview of the Quinoline (B57606) Scaffold in Chemical Sciences
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the chemical sciences. mdpi.com Its rigid structure and the presence of a nitrogen atom confer unique electronic and steric properties, making it a privileged scaffold in the design of functional molecules. The quinoline nucleus is found in a variety of natural products and has been extensively utilized in the development of pharmaceuticals, agrochemicals, and materials. The versatility of the quinoline ring allows for substitution at various positions, leading to a vast library of derivatives with diverse chemical and physical properties.
Significance of 4-Hydroxylated Quinoline Derivatives in Synthetic and Mechanistic Studies
Within the extensive family of quinoline derivatives, those bearing a hydroxyl group at the 4-position, known as 4-hydroxyquinolines or quinolin-4-ols, have garnered considerable attention in synthetic and mechanistic studies. These compounds exist in tautomeric equilibrium with their corresponding 4-quinolone form. The presence of the hydroxyl group provides a reactive handle for further functionalization, allowing for the synthesis of a wide range of derivatives. nih.gov
From a mechanistic standpoint, the 4-hydroxyquinoline (B1666331) system is an interesting subject for studying electrophilic substitution reactions. The electron-donating nature of the hydroxyl group activates the heterocyclic ring, influencing the regioselectivity of incoming electrophiles. The interplay between the hydroxyl group and other substituents on the quinoline core dictates the outcome of these reactions, providing valuable insights into the electronic effects governing the reactivity of this scaffold.
Specific Research Context of 3-Bromo-8-methoxy-2-phenylquinolin-4-ol
The compound this compound is a specific derivative within the broader class of substituted 2-phenylquinolin-4-ols. Its structure is characterized by a phenyl group at the 2-position, a bromine atom at the 3-position, a methoxy (B1213986) group at the 8-position, and a hydroxyl group at the 4-position. While specific, dedicated research on this exact molecule is limited, its chemical context can be understood by examining the synthesis and properties of its close analogs.
The synthesis of the core structure, 8-methoxy-2-phenyl-1H-quinolin-4-one, has been reported. cust.edu.tw This precursor is typically prepared through the thermal cyclization of a malonic acid diethyl ester derivative. cust.edu.tw The presence of the methoxy group at the 8-position and the phenyl group at the 2-position influences the electronic and steric environment of the quinoline ring system.
The introduction of a bromine atom at the 3-position is a key structural feature. Halogenated quinolines are of significant interest due to their potential as intermediates in cross-coupling reactions and for their own intrinsic properties. The bromination of quinolin-4-ol systems is an area of active investigation. Studies on the bromination of 8-substituted quinolines have shown that the position of bromination is highly dependent on the nature of the substituent and the reaction conditions. acgpubs.orgresearchgate.net For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to yield the 5-bromo derivative. acgpubs.org However, in the case of 2-phenylquinolin-4-ol (B75522) systems, the electronic influence of the 2-phenyl group and the 4-hydroxyl group would likely direct bromination to the 3-position, an activated site susceptible to electrophilic attack.
Table 1: Physicochemical Properties of this compound and a Related Precursor
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₆H₁₂BrNO₂ | 330.18 | 1204811-42-6 sigmaaldrich.com |
| 8-Methoxy-2-phenyl-1H-quinolin-4-one | C₁₆H₁₃NO₂ | 251.28 | 172462-89-4 nih.gov |
| 4-Chloro-8-methoxy-2-phenylquinoline | C₁₆H₁₂ClNO | 269.72 | Not Available |
| 4-Bromo-8-hydroxy-2-phenylquinoline | C₁₅H₁₀BrNO | 300.15 | Not Available |
Properties
IUPAC Name |
3-bromo-8-methoxy-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-20-12-9-5-8-11-15(12)18-14(13(17)16(11)19)10-6-3-2-4-7-10/h2-9H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTQPZPGEBOEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C(C2=O)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279844 | |
| Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887580-32-7 | |
| Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887580-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-8-methoxy-2-phenyl-4-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo 8 Methoxy 2 Phenylquinolin 4 Ol and Its Analogues
Strategic Approaches to the Quinolin-4-ol Core Synthesis
The construction of the quinolin-4-ol scaffold, a privileged structure in medicinal chemistry, is achievable through several well-established cyclization strategies. These methods primarily involve the condensation of substituted anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a ring-closing reaction.
Cyclization Reactions for Quinoline (B57606) Ring Formation
The formation of the quinoline ring is the cornerstone of the synthesis. Several named reactions provide reliable pathways to the quinolin-4-ol core.
Conrad-Limpach-Knorr Synthesis : This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com At lower temperatures, the reaction favors the formation of a β-amino acrylate, which upon thermal cyclization (typically around 250°C) yields the corresponding 4-quinolone (the keto tautomer of quinolin-4-ol). wikipedia.orgsynarchive.com The use of high-boiling inert solvents like mineral oil can significantly improve reaction yields. wikipedia.org
Camps Cyclization : This method provides a route to quinolin-4-ones through the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. nih.govwikipedia.org Depending on the structure of the substrate and the reaction conditions, the cyclization can lead to either quinolin-4-ones or quinolin-2-ones. nih.gov For the synthesis of 2-substituted quinolin-4-ones, this method is particularly effective. nih.govwikipedia.org
Gould-Jacobs Reaction : This reaction begins with the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to form a 4-hydroxy-3-carboxyethylquinoline, which can then be hydrolyzed and decarboxylated to yield the quinolin-4-ol core. nih.gov
These methods, summarized in the table below, form the foundation for building the bicyclic quinoline system.
| Cyclization Reaction | Reactants | Product Type |
| Conrad-Limpach | Anilines + β-Ketoesters | 4-Quinolinones |
| Camps Cyclization | N-(2-Acylaryl)amides | 4-Quinolinones or 2-Quinolinones |
| Gould-Jacobs | Anilines + Diethyl ethoxymethylenemalonate | 4-Quinolinols |
Precursor Design and Synthesis Pathways
The specific structure of the target molecule, 3-Bromo-8-methoxy-2-phenylquinolin-4-ol, dictates the selection and design of the starting materials. The substituents on the final quinoline ring are typically introduced by using appropriately substituted precursors in the initial cyclization reaction.
To achieve the desired substitution pattern, the synthesis would strategically employ:
A substituted aniline to introduce the C-8 methoxy (B1213986) group.
A β-ketoester or equivalent to provide the atoms for the pyridine (B92270) ring, including the C-2 phenyl group and the C-4 hydroxyl group.
For instance, in the context of the Conrad-Limpach synthesis, the key precursors would be 2-methoxyaniline and a β-ketoester like ethyl benzoylacetate. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization to form the 8-methoxy-2-phenylquinolin-4-ol core.
Similarly, the Camps cyclization would require the synthesis of an N-(2-acyl-methoxyphenyl)amide. This precursor is typically prepared through the amidation of a substituted 2-aminoacetophenone. nih.gov For example, 2-amino-3-methoxyacetophenone could be acylated with benzoyl chloride to form the necessary N-(2-acetyl-6-methoxyphenyl)benzamide, which would then be cyclized under basic conditions.
Regioselective Functionalization Techniques
Achieving the precise substitution pattern of this compound requires highly controlled, regioselective reactions to install the bromine, methoxy, and phenyl groups at the correct positions.
Introduction of Bromine at the C-3 Position
The introduction of a bromine atom at the C-3 position of the quinolin-4-one ring is a post-cyclization functionalization step. Direct bromination of the pre-formed quinolin-4-ol core is the most common strategy. The C-3 position is activated for electrophilic substitution due to the electronic influence of the adjacent carbonyl group and the enolizable hydroxyl group.
A practical and efficient method for this transformation involves the use of a hypervalent iodine(III) reagent, such as phenyliodine bis(trifluoroacetate) (PIFA) or phenyliodine diacetate (PIDA), in the presence of a bromide source like potassium bromide. This system allows for the regioselective C-H functionalization at the C-3 position under mild, room-temperature conditions, offering high yields and good functional group tolerance. Other brominating agents, such as N-bromosuccinimide (NBS) or molecular bromine, can also be employed, though the reaction conditions may need to be carefully optimized to ensure regioselectivity.
Incorporation of the Methoxy Group at the C-8 Position
The methoxy group at the C-8 position is most strategically incorporated by starting the synthesis with a precursor that already contains this functionality. The use of a substituted aniline is the most direct approach.
Specifically, employing 2-methoxyaniline (also known as o-anisidine) as the aniline component in a cyclization reaction like the Conrad-Limpach or Gould-Jacobs synthesis ensures that the resulting quinoline ring will bear a methoxy group at the C-8 position. For example, the reaction between 2-methoxyphenylamine and 3-dimethylamino-1-(4-methoxyphenyl)-propan-1-one has been used to successfully synthesize an 8-methoxyquinoline (B1362559) derivative. nih.gov This "bottom-up" approach avoids potential issues with regioselectivity that could arise from attempting to functionalize the benzo ring of an existing quinoline system, where substitution typically favors the C-5 and C-7 positions.
Phenyl Substitution at the C-2 Position
The phenyl group at the C-2 position is generally introduced as part of the second precursor that condenses with the aniline derivative. The choice of reaction dictates the specific precursor.
Using the Conrad-Limpach Synthesis : To install a phenyl group at the C-2 position, a β-ketoester containing a phenyl group, such as ethyl benzoylacetate , is required. The reaction with an aniline proceeds to form an enamine, and subsequent thermal cyclization places the phenyl group at the C-2 position of the resulting quinolin-4-ol.
Using the Camps Cyclization : This method involves the cyclization of an N-(2-acylaryl)amide. To achieve a 2-phenyl substituent, the acyl group on the nitrogen must be derived from benzoic acid. For instance, the base-mediated cyclization of N-(2-acetylphenyl)benzamide would yield 2-phenylquinolin-4-ol (B75522). nih.gov
Using the Pfitzinger Reaction : This reaction condenses isatin with a carbonyl compound. To obtain a 2-phenylquinoline, a ketone with an α-methyl group adjacent to a phenyl group, such as phenylacetone , would be reacted with isatin in the presence of a strong base.
The following table summarizes the precursors required for each functional group based on the synthetic strategy.
| Functional Group | Position | Synthetic Strategy | Precursor Example |
| Methoxy | C-8 | Pre-functionalized Aniline | 2-Methoxyaniline |
| Phenyl | C-2 | Conrad-Limpach | Ethyl benzoylacetate |
| Phenyl | C-2 | Camps Cyclization | N-(2-acylaryl)benzamide |
| Bromine | C-3 | Post-cyclization Halogenation | Quinolin-4-ol core + KBr/PIFA |
Catalytic Strategies in Quinoline Synthesis
Catalytic approaches have revolutionized the synthesis of quinoline derivatives, providing powerful tools for the construction of complex molecular architectures from simple precursors. Transition-metal catalysis, in particular, has enabled the formation of key carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency and selectivity.
Transition metals such as palladium, copper, and rhodium are extensively used to catalyze the formation of C-C and C-heteroatom bonds in quinoline synthesis. These metals facilitate a variety of transformations, including cross-coupling reactions, C-H activation, and cyclization cascades, which are crucial for introducing the phenyl group at the C2 position and the bromo group at the C3 position of the quinoline core.
Palladium-catalyzed reactions are particularly prominent. For instance, the Heck reaction can be employed to form a C-C bond between a substituted 2-iodoaniline and an appropriate alkene, followed by an intramolecular cyclization to yield a quinolin-2(1H)-one, which can be a precursor to the desired quinolin-4-ol nih.gov. The Suzuki-Miyaura coupling is another powerful palladium-catalyzed method for creating the C2-phenyl bond by coupling a suitable halo-quinoline derivative with phenylboronic acid. Furthermore, palladium catalysts are effective for the carbonylation of 2-iodoanilines with terminal acetylenes in the presence of carbon monoxide to construct the quinolin-4-one skeleton nih.gov.
Copper-catalyzed reactions offer a cost-effective alternative for C-C and C-N bond formation. Copper(I) iodide (CuI), often in conjunction with a diamine ligand, can catalyze the amidation of o-halophenones, a key step in a two-step synthesis of 2-aryl-4-quinolones via a subsequent base-promoted Camps cyclization nih.gov. Copper catalysis is also utilized in tandem reactions, such as the aerobic oxidative cyclization of 2-vinylanilines with 2-methylquinolines, to form polysubstituted quinolines mdpi.com.
Rhodium catalysts are increasingly employed for C-H activation strategies in quinoline synthesis. Rhodium(III) catalysts can facilitate the ortho C-H bond activation of arylamines and their subsequent annulation with alkynes to produce quinoline carboxylates with high regioselectivity semanticscholar.org. This approach allows for the direct functionalization of C-H bonds, offering an atom-economical route to substituted quinolines.
The choice of catalyst and ligand is critical in directing the outcome of transition-metal-catalyzed reactions, influencing reactivity, selectivity, and functional group tolerance.
In palladium-catalyzed syntheses, catalysts such as palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. The selection of the ligand is crucial for the efficiency of the catalytic cycle. For example, phosphine (B1218219) ligands like triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe) are often employed to stabilize the palladium center and modulate its reactivity nih.gov. In some cases, phosphine-free conditions have been developed, utilizing ligands like 1,10-phenanthroline for palladium-catalyzed reductive cyclization of 2'-nitrochalcones to form 2-aryl-4-quinolones mdpi.com.
For copper-catalyzed reactions, copper(I) salts like CuI are frequently used. The catalytic activity is often enhanced by the addition of ligands, particularly diamines, which can stabilize the copper catalyst and facilitate the reaction nih.gov.
Rhodium-catalyzed C-H activation often employs cationic rhodium complexes. The ligand environment around the rhodium center plays a pivotal role in determining the selectivity of the C-H activation step. For instance, the use of specific phosphine ligands can direct the activation to a particular C-H bond on the quinoline nucleus nih.gov.
The following table summarizes the role of various catalysts and ligands in the synthesis of quinoline derivatives:
| Metal Catalyst | Common Precursors | Ligands | Reaction Type | Bond Formed | Reference |
|---|---|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | 2-haloanilines, arylboronic acids, alkynes | Phosphines (e.g., PPh₃, dppe), Xantphos | Heck, Suzuki, Carbonylative Cyclization | C-C, C-N | nih.govnih.govnih.gov |
| Copper (e.g., CuI) | o-halophenones, amides | Diamine ligands | Amidation, Cyclization | C-N | nih.gov |
| Rhodium (e.g., [RhCp*Cl₂]₂) | Anilines, alkynes | - | C-H Activation, Annulation | C-C | semanticscholar.orgacs.org |
Multi-Component and Tandem Reaction Approaches
Multi-component reactions (MCRs) and tandem (or cascade) reactions have emerged as powerful strategies for the synthesis of complex molecules like this compound in a single step from simple starting materials. These approaches are highly atom-economical and efficient, as they avoid the isolation of intermediates, thereby saving time, reagents, and solvents.
A notable example of an MCR is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid nih.govmdpi.com. This reaction could be adapted for the synthesis of the target molecule by using a substituted aniline (e.g., 2-methoxy-aniline), benzaldehyde, and a modified pyruvic acid derivative, followed by bromination.
Tandem reactions often involve an initial transition-metal-catalyzed bond formation, which then triggers a cascade of intramolecular reactions to build the quinoline core. For instance, a palladium-catalyzed coupling of a 2-haloaniline with a terminal alkyne can be followed by an in-situ cyclization to form the quinoline ring. A three-component tandem reaction of 2-aminobenzonitriles, arylboronic acids, and ketones, catalyzed by palladium(II), has been reported for the synthesis of polysubstituted quinolines. This one-pot procedure demonstrates high functional group tolerance mdpi.com.
Copper-catalyzed tandem reactions have also been developed. For example, a one-pot aerobic oxidative cyclization of 2-vinylanilines and 2-methylquinolines can produce polysubstituted quinolines mdpi.com. Another approach involves a copper-catalyzed three-component reaction of 3-(2-halophenyl)-3-oxopropanenitriles, aldehydes, and aqueous ammonia in water to afford substituted 4-quinolone derivatives researchgate.net.
The following table provides examples of multi-component and tandem reactions for quinoline synthesis:
| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Doebner Reaction (MCR) | Aniline, Aldehyde, Pyruvic Acid | Acid catalyst | Forms quinoline-4-carboxylic acids | nih.govmdpi.com |
| Pd-catalyzed Tandem Reaction | 2-aminobenzonitriles, arylboronic acids, ketones | Palladium(II) | One-pot, high functional group tolerance | mdpi.com |
| Cu-catalyzed Tandem Reaction | 3-(2-halophenyl)-3-oxopropanenitriles, aldehydes, aq. NH₃ | Copper | Environmentally benign (water as solvent) | researchgate.net |
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes. Factors such as the choice of catalyst, ligand, solvent, temperature, and base can have a profound impact on the yield and purity of the desired product.
For transition-metal-catalyzed reactions, the screening of different catalyst and ligand combinations is often the first step in optimization. For instance, in a palladium-catalyzed synthesis of quinolin-2(1H)-ones, Pd(OAc)₂ with P(o-tol)₃ as the ligand in N-methyl-2-pyrrolidone (NMP) was found to be the optimal system nih.gov. The choice of base is also crucial; in the Camps cyclization, the use of a strong base like potassium tert-butoxide is often necessary to promote the intramolecular condensation acs.org.
Solvent selection plays a significant role in reaction outcomes. High-boiling, inert solvents like mineral oil or Dowtherm A have been shown to significantly improve yields in the thermal cyclization step of the Conrad-Limpach synthesis nih.gov. In some modern approaches, environmentally benign solvents like water are being explored. For example, a copper-catalyzed synthesis of 4-quinolones has been successfully carried out in water researchgate.net.
Temperature is another key parameter that requires careful optimization. While classical methods like the Conrad-Limpach synthesis often require high temperatures (around 250 °C) for the cyclization step, modern catalytic methods often proceed under milder conditions nih.gov. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields in some cases, such as in the Friedländer quinoline synthesis researchgate.net.
The following table illustrates the optimization of reaction conditions for the synthesis of quinolone derivatives:
| Reaction Type | Parameter Optimized | Conditions Tested | Optimal Condition | Effect on Yield | Reference |
|---|---|---|---|---|---|
| Conrad-Limpach Synthesis | Solvent | None, Mineral Oil, Dowtherm A | Dowtherm A | Increased from <30% to up to 95% | nih.gov |
| Pd-catalyzed Carbonylation | Ligand | dppe, PPh₃ | dppe | Improved regioselectivity and yield | nih.gov |
| Friedländer Synthesis | Temperature & Time (Microwave) | Various temperatures and durations | 160 °C for 5-10 minutes | Significantly reduced reaction time with high yields | researchgate.net |
| Cu-catalyzed Alkynylation | Lewis Acid Additive | None, Various Lewis Acids | Essential for reactivity | No reaction without Lewis acid | acs.org |
Comprehensive Spectroscopic Characterization and Structural Elucidation of 3 Bromo 8 Methoxy 2 Phenylquinolin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-8-methoxy-2-phenylquinolin-4-ol, the spectrum would reveal distinct signals corresponding to the protons on the quinoline (B57606) and phenyl rings, as well as those of the methoxy (B1213986) and hydroxyl/amine groups.
Aromatic Protons: The protons on the substituted quinoline ring and the C2-phenyl ring are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic currents. rsc.org The specific splitting patterns (e.g., doublets, triplets, multiplets) would clarify the substitution pattern.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group at the C8 position would appear as a sharp singlet, as they are chemically equivalent and not coupled to other protons. This signal is anticipated around δ 3.8–4.0 ppm. rsc.orgbeilstein-journals.org
Labile Protons (OH/NH): The compound exists as a quinolin-4-ol tautomer and a quinolin-4(1H)-one tautomer. nih.gov This results in a labile proton signal, which could be from the 4-OH group or the 1-NH group. This signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Corresponding Fragment |
| Aromatic-H (Quinoline & Phenyl Rings) | 7.0 - 8.5 | m, d, t | C₅-H, C₆-H, C₇-H, Phenyl-H |
| Methoxy-H | ~3.9 | s | C₈-OCH₃ |
| OH / NH | Variable (Broad) | s (br) | C₄-OH or N₁-H |
Key: s = singlet, d = doublet, t = triplet, m = multiplet, br = broad
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule, providing a complete picture of the carbon backbone.
Aromatic and Heterocyclic Carbons: A majority of the signals would appear in the δ 110–160 ppm range, corresponding to the carbons of the quinoline and phenyl rings. rsc.orgbeilstein-journals.org
C4 Carbon: The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded and would likely appear above δ 160 ppm, characteristic of a carbon atom double-bonded to an oxygen in the quinolone tautomer.
Methoxy Carbon: The carbon of the methoxy group is aliphatic and would produce a signal in the upfield region, typically around δ 55–62 ppm. researchgate.net
Substituted Carbons: The carbons directly attached to bromine (C3), the phenyl group (C2), the methoxy group (C8), and the nitrogen atom would have their chemical shifts influenced by these substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Corresponding Fragment |
| C=O / C-OH | > 160 | C4 |
| Aromatic/Heterocyclic C, C-N, C-Br | 100 - 160 | C2, C3, C4a, C5, C6, C7, C8a, Phenyl Carbons |
| Methoxy C | 55 - 62 | C₈-OCH₃ |
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons on the aromatic rings.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of protonated carbons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, which is used to determine its elemental formula. nih.gov For the target compound, HRMS would confirm the molecular formula C₁₅H₁₁BrNO₂. A crucial diagnostic feature would be the isotopic pattern of bromine; the presence of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, would result in two major molecular ion peaks ([M+H]⁺ and [M+2+H]⁺) of almost equal intensity, separated by two mass units.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁BrNO₂ |
| Calculated Exact Mass ([M]) | 330.9995 Da |
| Expected Observation ([M+H]⁺) | 332.0073 Da |
| Key Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ peaks with ~1:1 intensity ratio |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present. nih.gov
O-H/N-H Stretching: A broad absorption band in the 3200–3500 cm⁻¹ region would indicate the presence of the O-H group (in the -ol form) or the N-H group (in the -one tautomer).
C=O Stretching: The presence of the quinolin-4(1H)-one tautomer would be confirmed by a strong, sharp absorption peak around 1650–1680 cm⁻¹.
Aromatic C=C Stretching: Multiple sharp peaks in the 1450–1620 cm⁻¹ region are characteristic of the quinoline and phenyl rings.
C-O Stretching: A strong signal corresponding to the aryl-ether C-O bond of the methoxy group would be expected around 1250 cm⁻¹.
Table 4: Characteristic IR Absorption Frequencies for this compound Predicted data based on characteristic group frequencies.
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Hydroxyl / Amine | O-H / N-H Stretch | 3200 - 3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Carbonyl | C=O Stretch | 1650 - 1680 (strong) |
| Aromatic Rings | C=C Stretch | 1450 - 1620 |
| Aryl Ether | C-O Stretch | 1200 - 1275 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. researchgate.net The extensive π-conjugated system of this compound, which encompasses both aromatic rings and the heterocyclic system, acts as a chromophore. This would lead to strong absorption bands in the ultraviolet region, likely corresponding to π → π* transitions. The exact positions of the absorption maxima (λ_max) are influenced by all substituents on the chromophore. Quinoline derivatives are known to exhibit multiple strong absorption bands. researchgate.net
Table 5: Predicted UV-Vis Absorption Data for this compound Predicted data based on analogous structures.
| Predicted λ_max Range (nm) | Associated Electronic Transition |
| 250 - 400 | π → π* |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of molecular structures in the solid state. For quinolin-4-ol systems, this technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. This data is crucial for confirming the predominant tautomeric form—either the enol (quinolin-4-ol) or the keto (quinolin-4(1H)-one)—that exists in the crystalline lattice.
While the specific crystallographic data for this compound is not widely published, analysis of closely related 2-phenylquinolin-4-one derivatives provides a strong basis for structural prediction. researchgate.net Studies on various substituted quinolones have consistently shown that the quinolin-4(1H)-one (keto) form is overwhelmingly favored in the solid state. researchgate.netresearchgate.net This preference is largely attributed to the formation of strong intermolecular hydrogen bonds between the N-H group of one molecule and the C4=O group of a neighboring molecule, leading to a more stable crystal packing arrangement.
The crystal structure of a typical 2-substituted quinolin-4-one derivative would reveal a nearly planar quinoline ring system. researchgate.net The phenyl group at the 2-position is often twisted out of the plane of the quinoline ring. researchgate.net In the case of this compound, it is anticipated that the molecule would crystallize in the keto tautomeric form as 3-Bromo-8-methoxy-2-phenylquinolin-4(1H)-one. The bromine atom at the C3 position and the methoxy group at the C8 position would influence the crystal packing through steric and electronic effects.
A representative table of expected crystallographic parameters for a compound in this class is presented below.
Interactive Data Table: Representative Crystallographic Data for a Substituted 2-Phenylquinolin-4(1H)-one
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 8.5 - 10.5 |
| b (Å) | ~ 7.0 - 9.0 |
| c (Å) | ~ 18.0 - 22.0 |
| β (°) | ~ 95 - 105 |
| Volume (ų) | ~ 1500 - 1800 |
| Z (molecules per unit cell) | 4 |
| Key Hydrogen Bond (D···A) | N-H···O=C |
| H-Bond Distance (Å) | ~ 2.8 - 2.9 |
Reactivity and Chemical Transformations of 3 Bromo 8 Methoxy 2 Phenylquinolin 4 Ol
Reactions Involving the Bromine Substituent at C-3
The bromine atom at the C-3 position of the quinoline (B57606) core is a prime site for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity. This is primarily achieved through palladium-catalyzed cross-coupling reactions and nucleophilic displacement.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization
The presence of the bromo substituent at C-3 makes the compound an excellent substrate for various cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds. libretexts.orglibretexts.org
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds and introducing alkyl, alkenyl, or alkynyl groups by coupling an organoboron compound with a halide. libretexts.orgharvard.eduorganic-chemistry.org For 3-Bromo-8-methoxy-2-phenylquinolin-4-ol, a Suzuki-Miyaura coupling would involve reacting it with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reactivity of the aryl bromide is influenced by electronic factors; electron-withdrawing groups on the aryl halide can enhance the rate of reaction. researchgate.net A variety of palladium catalysts, often with bulky, electron-rich phosphine (B1218219) ligands, are effective for such transformations, even with less reactive aryl chlorides. libretexts.orgorganic-chemistry.org
Sonogashira Coupling: This reaction is employed to couple terminal alkynes with aryl or vinyl halides, creating conjugated enynes and arylalkynes. libretexts.orgwikipedia.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a mild amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. libretexts.orgwikipedia.org For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the C-3 position. The choice of phosphine ligand on the palladium catalyst can be crucial and is often determined by the steric bulk of the acetylene. researchgate.net
Table 1: Representative Cross-Coupling Reactions on Bromoquinoline Systems
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 3-Aryl/vinyl-8-methoxy-2-phenylquinolin-4-ol |
| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Amine base | 3-Alkynyl-8-methoxy-2-phenylquinolin-4-ol |
This table presents plausible reaction schemes based on general knowledge of Suzuki and Sonogashira reactions on related bromo-aryl systems.
Nucleophilic Displacement Reactions
While palladium-catalyzed reactions are more common for aryl bromides, direct nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. In the case of this compound, the quinoline nitrogen itself provides some activation. However, direct displacement of the C-3 bromine by common nucleophiles is generally challenging and often requires harsh conditions or the use of highly reactive nucleophiles.
Chemical Modifications of the Hydroxyl Group at C-4
The hydroxyl group at the C-4 position is another key site for functionalization, allowing for the introduction of various groups through alkylation and acylation, and its reactivity is influenced by the tautomeric equilibrium with the corresponding quinolinone form.
Alkylation and Acylation Reactions
Standard procedures for the alkylation and acylation of phenols can be applied to the C-4 hydroxyl group of this compound. These reactions typically involve deprotonation of the hydroxyl group with a suitable base to form the more nucleophilic phenoxide, followed by reaction with an alkyl or acyl halide.
Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate or sodium hydride would yield the corresponding 4-alkoxy derivative.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) would produce the 4-acyloxy derivative.
Investigations into 4-Quinolinol/4-Quinolinone Tautomerism-Driven Reactivity
The 4-hydroxyquinoline (B1666331) moiety exists in a tautomeric equilibrium with its 4-quinolinone form. nih.gov This phenomenon is crucial as it can dictate the site of reactivity. While the enol (4-hydroxy) form undergoes reactions typical of phenols, the keto (4-quinolinone) form can exhibit reactivity at the nitrogen and oxygen atoms. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of other substituents on the quinoline ring. nih.gov For instance, in some azo dyes based on 7-hydroxyquinoline, the tautomeric equilibrium is a key feature of their chemistry. nih.gov
Reactivity of the Methoxy (B1213986) Group at C-8
The methoxy group at the C-8 position is generally less reactive than the bromine at C-3 or the hydroxyl at C-4. However, under certain conditions, it can be cleaved to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting 8-hydroxyquinoline scaffold is a well-known chelating agent for various metal ions. nih.govacs.org In some quinoline systems, the C-8 methoxy group has been shown to influence the biological activity, for example by affecting the propensity for resistance development in certain quinolone antibiotics. nih.gov
Demethylation Strategies
The methoxy group at the C-8 position of this compound is a key functional group that can be targeted for modification. Demethylation to the corresponding 8-hydroxyquinoline is a common transformation. Reagents frequently employed for the cleavage of aryl methyl ethers, such as boron tribromide (BBr₃), are effective for this purpose. researchgate.netnih.gov The reaction with BBr₃ typically proceeds via the formation of a Lewis acid-base adduct with the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov While specific studies on this compound are not extensively documented, the demethylation of other methoxy-substituted quinolines and related nitrogen heterocycles using BBr₃ is well-established. researchgate.netnih.govresearchgate.net It is important to note that the presence of other functional groups, such as a primary arylamine, does not necessarily impede the demethylation of a methoxy group with BBr₃. researchgate.net
Alternative demethylating agents include hydrobromic acid (HBr) and aluminum chloride (AlCl₃). researchgate.net The choice of reagent and reaction conditions can be crucial to avoid unwanted side reactions, especially given the presence of other reactive sites in the molecule.
Table 1: Potential Demethylation Reactions of this compound
| Reagent | General Conditions | Expected Product | Reference |
| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | 3-Bromo-2-phenyl-4,8-dihydroxyquinoline | researchgate.netnih.gov |
| Hydrobromic acid (HBr) | Aqueous or acetic acid solution, heat | 3-Bromo-2-phenyl-4,8-dihydroxyquinoline | researchgate.net |
| Aluminum chloride (AlCl₃) | Inert solvent, heat | 3-Bromo-2-phenyl-4,8-dihydroxyquinoline | researchgate.net |
Influence on Aromatic Electrophilic/Nucleophilic Substitution
The quinoline nucleus is susceptible to both electrophilic and nucleophilic attack, with the position of substitution being heavily influenced by the existing substituents.
Electrophilic Aromatic Substitution: The benzene (B151609) ring of the quinoline system is generally more activated towards electrophiles than the pyridine ring. The 8-methoxy group is a strong activating group and directs electrophiles to the ortho and para positions (C-7 and C-5). However, the directing effect of the other substituents must be considered. The 4-hydroxy (or 4-oxo tautomer) group also influences the electron density of the ring system. Bromination of 8-substituted quinolines has been shown to occur at the C-5 and/or C-7 positions. nih.gov
Nucleophilic Aromatic Substitution: The pyridine ring is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. The presence of a bromine atom at C-3 makes this position a potential site for nucleophilic substitution, although such reactions on the quinoline ring are less common than those involving leaving groups at C-2 or C-4. Nucleophilic aromatic substitution (SNAᵣ) on electron-poor aromatic systems is a well-known process. nih.govmasterorganicchemistry.com The reactivity can be enhanced by the presence of electron-withdrawing groups. The C-4 hydroxyl group exists in tautomeric equilibrium with the 4-quinolone form, which can influence the electronic properties of the pyridine ring.
Derivatization of the Phenyl Substituent at C-2
The phenyl group at the C-2 position offers a site for further functionalization, which can be achieved through various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with a boronic acid or its ester in the presence of a palladium catalyst. researchgate.netnih.govwikipedia.org While the phenyl group itself is not a halide, derivatization of the phenyl ring (e.g., by introducing a halogen) would render it suitable for such coupling reactions. For instance, if the phenyl group were substituted with a bromine or iodine atom, it could readily participate in Suzuki coupling to introduce a wide range of aryl, heteroaryl, or alkyl groups. researchgate.netarkat-usa.orgnih.gov
Another relevant transformation is the Ullmann condensation, a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction typically involves an aryl halide and a nucleophile. Similar to the Suzuki coupling, pre-functionalization of the C-2 phenyl ring with a halogen would be necessary to utilize this methodology for further derivatization.
Table 2: Potential Derivatization of a Halogenated C-2 Phenyl Group
| Reaction | Reagents | Potential Product Moiety | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl | researchgate.netwikipedia.org |
| Ullmann Condensation | Phenol/Amine/Thiol, Cu catalyst, base | Aryl ether/amine/thioether | wikipedia.orgorganic-chemistry.org |
Ring System Rearrangements and Cycloaddition Reactions (if relevant for quinolines)
The quinoline ring system can participate in rearrangement and cycloaddition reactions, leading to the formation of more complex polycyclic structures.
Ring Expansion: Ring expansion of quinoline derivatives has been reported. For example, activated quinolines can undergo ring expansion with diazocarbonyl compounds in the presence of a copper catalyst to yield benzo[b]azepines. masterorganicchemistry.com Another study demonstrated a palladium-catalyzed ring expansion of 3-hydroxyoxindoles to 4-quinolones. nih.gov The applicability of these specific methods to this compound would require experimental investigation.
Cycloaddition Reactions: The quinoline ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the substitution pattern and reaction partners. nih.govorganic-chemistry.orgkhanacademy.org Quinolones, the tautomeric form of hydroxyquinolines, can participate in [4+2] cycloaddition reactions. For instance, 2(1H)-quinolones with electron-withdrawing groups at the 4-position have been shown to react with dienes to form phenanthridones. nih.gov The 4-quinolone tautomer of the title compound could potentially undergo cycloaddition with suitable dienes. Photochemical cycloadditions of quinolines with alkenes have also been reported to yield complex polycyclic structures. organic-chemistry.org
Theoretical and Computational Chemistry Studies of 3 Bromo 8 Methoxy 2 Phenylquinolin 4 Ol
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and optimizing the geometry of molecules like 3-Bromo-8-methoxy-2-phenylquinolin-4-ol. researchgate.netnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G(d,p)), are frequently employed to determine the most stable conformation of the molecule. nih.gov
The geometry optimization process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of the phenyl group at the 2-position and the methoxy (B1213986) group at the 8-position introduces rotational freedom, and computational methods can predict the most energetically favorable orientation of these substituents relative to the quinoline (B57606) core. For instance, the planarity of the quinoline ring system is a key feature, and calculations would reveal any distortions induced by the bulky bromine and phenyl substituents.
Below is a hypothetical data table of selected optimized geometric parameters for this compound, as would be predicted by DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-Br | 1.90 Å |
| C4-O | 1.36 Å | |
| C8-O(methoxy) | 1.37 Å | |
| O-H | 0.97 Å | |
| Bond Angle | C2-C3-Br | 121° |
| C3-C4-O | 120° | |
| Dihedral Angle | C3-C2-C(phenyl)-C(phenyl) | 45° |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are invaluable for assigning experimental spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons on the quinoline and phenyl rings, the methoxy protons, and the hydroxyl proton. Similarly, the ¹³C NMR spectrum would be predicted, highlighting the positions of the carbon atoms bearing the bromo, methoxy, and hydroxyl groups.
A hypothetical table of predicted ¹H NMR chemical shifts is presented below:
| Proton | Predicted Chemical Shift (ppm) |
| OH (at C4) | 10.5 |
| CH₃O (at C8) | 3.95 |
| Aromatic H | 7.2 - 8.5 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in an infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to the functional groups within the molecule. For this compound, key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group, the C=C and C=N stretching of the quinoline ring, the C-Br stretching, and the C-O stretching of the methoxy group.
Analysis of Molecular Orbitals and Charge Distribution
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
For this compound, the HOMO is likely to be localized on the electron-rich quinoline ring and the oxygen atoms, while the LUMO may be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity.
Charge distribution analysis, often performed using methods like Mulliken population analysis, provides insight into the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its behavior in chemical reactions.
A hypothetical data table for frontier molecular orbital energies is shown below:
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.4 |
Investigation of Tautomeric Preferences and Energy Landscapes
Quinolin-4-ol systems can exist in tautomeric equilibrium with their corresponding quinolin-4(1H)-one (keto) form. researchgate.net Computational studies are highly effective in determining the relative stability of these tautomers. By calculating the total electronic energies of both the enol (this compound) and keto (3-Bromo-8-methoxy-2-phenyl-1H-quinolin-4-one) forms, the more stable tautomer can be identified. orientjchem.org
The energy landscape can be further explored by locating the transition state for the tautomeric interconversion. This provides the energy barrier for the reaction, indicating how readily the two forms can interchange. It is generally observed that for quinolin-4-ols, the keto tautomer is more stable. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. For instance, if this compound were to undergo a substitution reaction at the bromine-bearing carbon, computational methods could be used to map out the entire reaction pathway.
This would involve:
Identifying Reactants and Products: Defining the starting materials and the final products of the reaction.
Locating the Transition State: Finding the high-energy intermediate structure that connects the reactants and products. The geometry and energy of the transition state are critical for understanding the reaction kinetics.
Calculating Activation Energy: The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in the reaction rate.
Such studies provide a molecular-level understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.
Structure Research Relationship Srr and Future Directions in Quinolin 4 Ol Research
Impact of Substituents on Synthetic Accessibility and Selectivity
The synthesis of polysubstituted quinolines like 3-Bromo-8-methoxy-2-phenylquinolin-4-ol is a nuanced process where the substituents dictate the choice of synthetic routes and the reaction outcomes. The presence of the 4-hydroxyl group introduces the possibility of keto-enol tautomerism, with the quinolin-4-one form often being the more stable.
Classical methods for quinolin-4-one synthesis, such as the Gould-Jacobs and Conrad-Limpach reactions, typically start from aniline (B41778) derivatives. mdpi.com For a highly substituted compound like the one , the availability of the appropriately substituted aniline precursor is a key consideration.
The introduction of a substituent at the C3 position of the quinolin-4-one core can be challenging. One notable method for achieving this is the Snieckus reaction, which involves the condensation of an anthranilic acid amide with a ketone, followed by a base-promoted cyclization. mdpi.com This approach is particularly valuable for accessing 3-substituted quinolin-4-ones.
The bromine at the C3 position significantly influences the compound's reactivity. While direct bromination of quinoline (B57606) often occurs on the pyridine (B92270) ring in the presence of HX, site-selective halogenation of already substituted quinolines can be a synthetic hurdle. nih.govyoutube.com An alternative strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can yield 3-halogenated quinolines under mild conditions. nih.gov The nucleophilicity of the C3 position in a quinolone molecule allows for reactions with electrophilic agents like N-bromosuccinimide to introduce the bromine atom. nih.gov
The methoxy (B1213986) group at C8 and the phenyl group at C2 also play critical roles. The electron-donating nature of the methoxy group can influence the reactivity of the benzene (B151609) ring portion of the quinoline, while the phenyl group at C2 is often introduced via reactions like the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group. researchgate.net
Table 1: Impact of Substituents on Synthetic Strategies
| Substituent | Position | Influence on Synthesis | Relevant Synthetic Methods |
| 4-ol/oxo | C4 | Dictates the core quinolin-4-one structure; influences reactivity and tautomerism. | Gould-Jacobs, Conrad-Limpach, Snieckus Reaction, Camps Reaction. mdpi.com |
| 3-Bromo | C3 | Offers a handle for further functionalization; can be introduced via electrophilic bromination or cyclization of halogenated precursors. | Electrophilic cyclization of N-(2-alkynyl)anilines, reaction with N-bromosuccinimide. nih.govnih.gov |
| 2-Phenyl | C2 | Often introduced from a starting material containing a phenyl group. | Friedländer synthesis, Combes synthesis. researchgate.netnih.gov |
| 8-Methoxy | C8 | Modifies the electronic properties of the quinoline system; can direct electrophilic substitution. | Synthesis often starts with a pre-functionalized aniline derivative. |
Relationship between Molecular Structure and Spectroscopic Signatures
The substituents on the quinoline ring of this compound each leave a distinct fingerprint on its spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and absorption spectra.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the quinoline core are influenced by the electronic effects of the substituents. The electron-donating methoxy group at C8 would typically shield adjacent protons, causing them to appear at a lower chemical shift (upfield). Conversely, the electron-withdrawing bromine atom at C3 would deshield nearby protons. The phenyl group at C2 will have its own set of proton signals, and its orientation relative to the quinoline ring can affect the chemical shifts of nearby protons on the quinoline core.
In ¹³C NMR, the carbons directly attached to the bromine and oxygen (of the methoxy and hydroxyl groups) will show significant shifts in their resonance frequencies. The carbon bearing the bromine atom (C3) will be influenced by the heavy atom effect, while the carbons attached to oxygen (C4, C8, and the methoxy carbon) will be shifted downfield.
The absorption spectra (UV-Vis) of quinoline and its derivatives are also sensitive to substitution. acs.org The extended conjugation provided by the phenyl group at C2, along with the auxochromic methoxy and hydroxyl groups, would be expected to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the parent quinoline molecule.
Table 2: Predicted Spectroscopic Features of this compound
| Spectroscopic Technique | Predicted Observation | Influence of Substituents |
| ¹H NMR | Complex aromatic region with distinct signals for the quinoline and phenyl protons. The methoxy group will show a singlet around 3-4 ppm. | - 8-Methoxy: Shielding of H7. - 3-Bromo: Deshielding of adjacent protons. - 2-Phenyl: Additional aromatic signals. |
| ¹³C NMR | Signals for all 16 carbons. The carbon attached to bromine will be at a characteristic chemical shift. Carbons attached to oxygen will be shifted downfield. | - C3-Br: Heavy atom effect. - C2-Phenyl: Introduction of additional aromatic carbon signals. - C8-OCH₃ & C4-OH: Downfield shift of C8 and C4. |
| UV-Vis Spectroscopy | Absorption maxima at longer wavelengths compared to unsubstituted quinoline. | The combination of the phenyl, methoxy, and hydroxyl groups extends the conjugated system and acts as auxochromes, leading to a bathochromic shift. acs.org |
Strategies for Diversity-Oriented Synthesis of Quinoline Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, which is a powerful strategy in drug discovery. cam.ac.uknih.gov The this compound scaffold is an excellent starting point for generating a library of related compounds. The key to a successful DOS approach is the use of strategic reactions that can introduce a wide range of functional groups and stereochemical complexities.
One powerful strategy is to leverage the reactivity of the bromine atom at the C3 position. This position is primed for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov These reactions would allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C3 position, rapidly generating a library of analogs.
Another approach is to utilize multicomponent reactions. researchgate.net For instance, a polymer-supported scandium catalyst has been used in a three-component coupling of aldehydes, amines, and olefins to generate diverse quinoline derivatives. acs.org This method's simplicity and the ability to vary all three components make it highly suitable for creating a quinoline library.
Furthermore, the quinoline N-oxide of the parent compound can be a versatile intermediate. C-H functionalization of quinoline N-oxides can be achieved at various positions, allowing for the introduction of different functional groups. nih.gov For example, palladium-catalyzed dual C-H bond activation can be used for alkylation. nih.gov
Table 3: Diversity-Oriented Synthesis Strategies for Quinoline Libraries
| Strategy | Key Reaction | Point of Diversification | Potential Modifications |
| Cross-Coupling Reactions | Suzuki, Stille, Sonogashira | C3 position (via the bromo substituent) | Introduction of various aryl, alkyl, and alkynyl groups. nih.gov |
| Multicomponent Reactions | Three-component coupling (e.g., aldehyde, amine, alkene) | Multiple positions depending on the specific reaction | Variation of all starting materials to create a diverse library. acs.org |
| C-H Functionalization | Transition-metal-catalyzed C-H activation of the N-oxide | Various positions on the quinoline ring | Introduction of alkyl, aryl, and other functional groups. nih.gov |
| Skeletal Diversity | Reagent-based skeletal diversity approach | C3 position | Synthesis of bis-heterocycles with different heterocyclic rings at C3. nih.gov |
The Compound as a Chemical Synthon or Building Block for Complex Molecules
The term "synthon" refers to a conceptual unit within a molecule that aids in planning a synthesis. In practice, the actual reagent that provides this unit is called a synthetic equivalent. This compound is a valuable synthetic equivalent for a variety of more complex molecules due to its multiple functionalization points.
The bromine atom at C3 is a key feature, making it an excellent electrophilic site for nucleophilic substitution or a handle for organometallic cross-coupling reactions. nih.gov This allows for the construction of larger molecules where the quinoline core is a key structural motif. For example, the bromine can be replaced by various carbon, nitrogen, or oxygen nucleophiles, leading to a wide array of derivatives.
The 4-hydroxyl group can be alkylated or acylated to introduce further diversity. Moreover, the presence of the methoxy group at C8 provides another potential site for modification, such as demethylation to a hydroxyl group, which can then be further functionalized.
Development of Novel Methodologies for Quinoline Functionalization
The development of new methods for the regioselective functionalization of the quinoline core is an active area of research, driven by the importance of quinoline derivatives in various fields. rsc.org While C2 and C8 functionalizations are relatively common due to the directing effect of the nitrogen atom (or the oxygen in N-oxides), achieving regioselectivity at other positions, such as C3, C5, and C7, remains a challenge. nih.govnih.gov
Transition-metal catalysis has emerged as a powerful tool for C-H functionalization, offering a more atom- and step-economical approach compared to traditional methods. nih.gov For instance, rhodium(III)-catalyzed C7-H alkylation of quinolines has been reported, enabling the synthesis of angularly π-extended pyrroloquinolines. acs.org
Organocatalysis is another burgeoning area. Recently, an organocatalytic method for the meta-C-H hydroxylation of azaarene N-oxides, including quinolines, has been developed, providing direct access to 3-hydroxyquinoline (B51751) derivatives. acs.org This method is notable for its scalability and use of an inexpensive catalyst system.
The development of methods for the functionalization of less reactive positions often requires the use of directing groups or the exploitation of subtle electronic and steric effects. The ongoing exploration of novel catalytic systems, including those based on earth-abundant metals, promises to further expand the toolbox for quinoline functionalization, enabling the synthesis of previously inaccessible derivatives. nih.gov
Q & A
Q. How to mitigate risks during scale-up synthesis (>10 g)?
- Precautions :
Conduct calorimetry to assess exothermicity during bromination.
Use jacketed reactors with controlled cooling to manage heat dissipation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
